molecular formula C15H12O3 B1474055 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid CAS No. 927802-50-4

6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid

Cat. No. B1474055
CAS RN: 927802-50-4
M. Wt: 240.25 g/mol
InChI Key: AFGHDTBBUMQFFN-UHFFFAOYSA-N
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Description

6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid is a chemical compound with a unique molecular structure. It belongs to the furan platform chemicals (FPCs) family. FPCs are gaining prominence due to their potential applications beyond traditional resources like crude oil. This compound is directly derived from biomass, specifically furfural and 5-hydroxymethylfurfural .


Synthesis Analysis

The synthesis of 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid involves intricate steps. While furfural and 5-hydroxymethylfurfural are readily available from biomass, the transition to secondary FPCs, such as 2,5-furandicarboxylic acid, poses challenges during large-scale manufacturing. Researchers are actively exploring efficient synthetic routes to overcome these hurdles .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid is C13H8O3 . Its structure comprises a dibenzo[b,d]furan core with two methyl groups at positions 6 and 7. The aromatic furan ring contributes to its unique properties and potential applications .


Chemical Reactions Analysis

Various reactions can be applied to 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid. These include functional group modifications, cyclizations, and derivatizations. Researchers explore these reactions to synthesize novel compounds with diverse functionalities .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR, IR, and UV-Vis spectra provide insights into its structure and functional groups .

Mechanism of Action

The specific mechanism of action for this compound depends on its application. As a platform chemical, it can serve as a precursor for various downstream products. For instance, it may participate in polymerization reactions to yield biodegradable materials or act as a building block for pharmaceutical intermediates .

Safety and Hazards

As with any chemical compound, safety precautions are vital. Researchers handling 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid should follow standard laboratory protocols. Ensure proper ventilation, use appropriate protective gear, and be aware of potential hazards during synthesis and handling .

Future Directions

The future of 6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid lies in its versatility. Researchers should explore its applications beyond fuels and plastics. Investigate novel derivatives, explore green synthesis methods, and consider its role in sustainable materials, pharmaceuticals, and fine chemicals .

properties

IUPAC Name

6,7-dimethyldibenzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-8-3-5-11-12-7-10(15(16)17)4-6-13(12)18-14(11)9(8)2/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGHDTBBUMQFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(O2)C=CC(=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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